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Compound of Interest

Compound Name: 2-Methylanisole

Cat. No.: B146520

A comparative guide for researchers, scientists, and drug development professionals analyzing
2-Methylanisole and its structural isomers, 3-Methylanisole and 4-Methylanisole.

This document provides a detailed comparison of the physicochemical, spectroscopic, and
toxicological properties of 2-Methylanisole, 3-Methylanisole, and 4-Methylanisole. It includes
standardized experimental protocols for their analysis and visualizations of key experimental
and metabolic pathways to support research and development activities.

Physicochemical Properties

The ortho, meta, and para isomers of methylanisole exhibit distinct physical properties due to
the different positions of the methyl and methoxy groups on the benzene ring. These
differences, particularly in boiling point and refractive index, are critical for their separation and
identification.[1]
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2-Methylanisole

3-Methylanisole

4-Methylanisole

Property

(ortho) (meta) (para)
Molecular Formula CsH100[2][3] CsH100[4][5] CsH100
Molecular Weight 122.16 g/mol 122.17 g/mol 122.16 g/mol

o Clear, very slight o
Appearance Colorless liquid o Colorless liquid
yellow liquid

Boiling Point 170-172 °C 175-176 °C 174-1755 °C
Melting Point -34.1 °C -47 °C -32 °C
Density (at 25°C) 0.985 g/mL 0.969 g/mL 0.969 g/mL
Refractive Index

1516 1.513 1511
(n20/D)
Flash Point 51.3°C 54 °C 59-60 °C
Water Solubility Insoluble Insoluble Insoluble
CAS Number 578-58-5 100-84-5 104-93-8

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification of methylanisole

isomers. The substitution pattern on the aromatic ring gives rise to unigue signatures in NMR,

IR, and mass spectra.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanisole
https://www.scbt.com/p/2-methylanisole-578-58-5
https://www.guidechem.com/encyclopedia/3-methylanisole-dic1661.html
https://www.mycocentral.eu/mycotoxins/1013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Spectrum

2-Methylanisole
(ortho)

3-Methylanisole
(meta)

4-Methylanisole
(para)

1H NMR (CDCls, &
ppm)

~6.8-7.2 (m, 4H, Ar-
H), ~3.8 (s, 3H, -
OCHs), ~2.2 (s, 3H, -
CHs)

~6.7-7.2 (m, 4H, Ar-
H), ~3.7 (s, 3H, -
OCHs), ~2.3 (s, 3H, -
CHs)

~7.08 (d, 2H, Ar-H),
~6.79 (d, 2H, Ar-H),
~3.76 (s, 3H, -OCHs),
~2.28 (s, 3H, -CHs)

13C NMR (CDCls, &
ppm)

Aromatic: ~157, 130,

126, 120, 110; -OCHs:

~55; -CHs: ~16

Aromatic: ~159, 139,
129, 121, 113, 112; -
OCHs: ~55; -CHs: ~21

Aromatic: ~157.6,
130.0, 129.8, 113.8; -
OCHs: ~55.1; -CHs:
~20.3

IR (cm™1)

~2950 (C-H), ~1600,
1500 (C=C aromatic),
~1250 (C-O stretch)

~2950 (C-H), ~1600,
1500 (C=C aromatic),
~1260 (C-O stretch)

~2950 (C-H), ~1610,
1510 (C=C aromatic),
~1245 (C-O stretch)

Mass Spec (El, m/z)

122 (M+), 107, 91, 77

122 (M+), 107, 91, 77

122 (M+), 107, 91, 77

Toxicological Profile

The toxicological profiles of the isomers show notable differences, particularly for the para-

isomer, which has been studied more extensively. All isomers are considered flammable

liquids.
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Hazard Information

2-Methylanisole
(ortho)

3-Methylanisole
(meta)

4-Methylanisole
(para)

GHS Hazard

Statements

H226 (Flammable

liquid and vapor)

H226 (Flammable
liquid and vapor),
H302 (Harmful if

swallowed)

H226 (Flammable
liquid and vapor),
H302 (Harmful if
swallowed), H315
(Causes skin
irritation), H361
(Suspected of
damaging fertility or
the unborn child),
H412 (Harmful to
aquatic life with long

lasting effects)

Acute Toxicity (Oral
LD50, Rat)

No data available

Intraperitoneal LD50
(mouse) > 500 mg/kg

1,920 mg/kg

Skin Irritation

No data available

May cause skin

irritation

Causes skin irritation;
Moderate irritant
(rabbit)

Notes

Toxicological
properties have not

been fully investigated

The toxicological
properties of this
material have not

been fully investigated

Used as a food

flavoring agent

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for
Isomer Separation and Identification

GC-MS is the preferred method for analyzing volatile compounds like methylanisole isomers

due to its high resolution and sensitivity.

¢ Objective: To separate and identify 2-, 3-, and 4-methylanisole in a mixture.
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e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: Dilute the sample mixture (e.g., 1:100) in a suitable solvent like
dichloromethane or hexane.

e GC Conditions:

o Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-
5ms), 30 m x 0.25 mm ID x 0.25 pum film thickness, is effective for separating these

isomers.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Inlet: 250-300 °C, splitless injection (1 pL).
o Oven Temperature Program:
» [nitial temperature: 50 °C, hold for 1 minute.
= Ramp: Increase at 10 °C/min to 280 °C.
» Hold: Hold at 280 °C for 5 minutes.
e MS Conditions:
o lon Source Temperature: 230 °C.
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 200.

o Data Analysis: Identify isomers based on their distinct retention times. Confirm identity by
comparing the acquired mass spectrum with reference library spectra (e.g., NIST). The
molecular ion (M+) at m/z 122 and characteristic fragments (m/z 107, 91, 77) will be
prominent for all isomers.
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High-Performance Liquid Chromatography (HPLC) for
Isomer Separation

Normal-phase HPLC can be employed for the separation of structural isomers based on
differences in their polarity and interaction with the stationary phase.

Objective: To separate 2-, 3-, and 4-methylanisole isomers.

e Instrumentation: An HPLC system with a UV detector.

o Sample Preparation: Dissolve the sample mixture in the mobile phase.

e HPLC Conditions:

o Column: Normal-phase silica column (e.g., LiChrospher® Si-60, 250 mm x 4.6 mm, 5 pm).

o Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol
(e.qg., 99:1 v/v). The ratio can be optimized to achieve baseline separation.

o Flow Rate: 1.0 mL/min.
o Temperature: Ambient.
o Detection: UV detection at 270 nm.

o Data Analysis: Isomers are identified by their unique retention times under the specified
conditions. Quantification can be performed by creating a calibration curve with certified
reference standards for each isomer.

Visualizations
Experimental Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of
methylanisole isomers.
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Caption: Workflow for the separation and identification of methylanisole isomers.

Generalized Metabolic Pathway

Methylanisole isomers, like other xenobiotics, are metabolized in the liver primarily by
Cytochrome P450 (CYP450) enzymes. The primary routes involve O-demethylation or aromatic
hydroxylation.
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Caption: Generalized Phase | metabolic pathways for methylanisole isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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